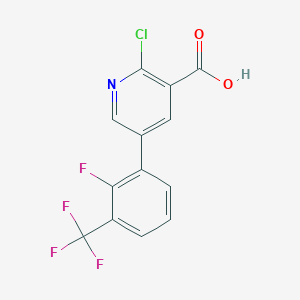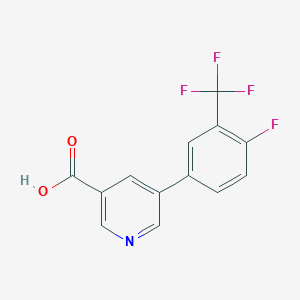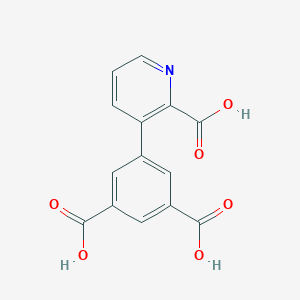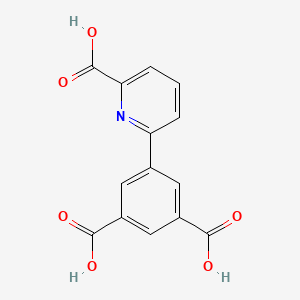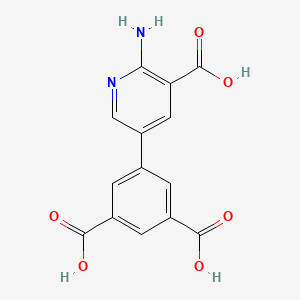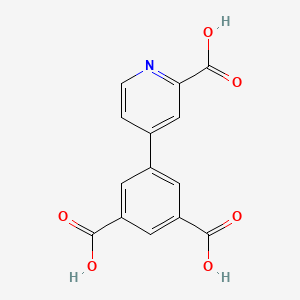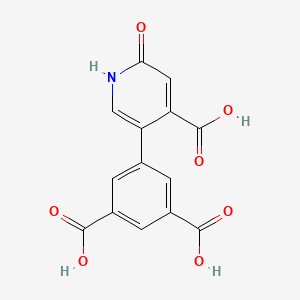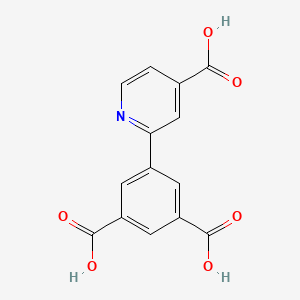
5-(4-Carboxypyridin-2-yl)isophthalicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Carboxypyridin-2-yl)isophthalic acid is an organic compound that has garnered significant interest in the field of materials science and chemistry. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of metal-organic frameworks (MOFs). These frameworks exhibit remarkable properties such as selective gas adsorption and magnetic characteristics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxypyridin-2-yl)isophthalic acid typically involves a solvothermal method. This process includes the reaction of appropriate precursors under high temperature and pressure in a solvent. For instance, the compound can be synthesized by reacting 4-carboxypyridine with isophthalic acid in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at temperatures ranging from 100°C to 200°C for several hours .
Industrial Production Methods
While specific industrial production methods for 5-(4-Carboxypyridin-2-yl)isophthalic acid are not extensively documented, the solvothermal synthesis approach can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
化学反応の分析
Types of Reactions
5-(4-Carboxypyridin-2-yl)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxyl groups to form alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
5-(4-Carboxypyridin-2-yl)isophthalic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
作用機序
The mechanism by which 5-(4-Carboxypyridin-2-yl)isophthalic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to the observed properties such as selective gas adsorption and magnetic behavior. The specific interactions depend on the metal ions involved and the structural characteristics of the resulting frameworks .
類似化合物との比較
Similar Compounds
5-(4-Carboxypyridin-2-yl)oxyisophthalic acid: This compound is similar in structure but contains an additional oxygen atom, which can influence its chemical properties and applications.
Isophthalic acid: A simpler compound that lacks the pyridine ring, used in the production of polyesters and resins.
4-Carboxypyridine: A precursor in the synthesis of 5-(4-Carboxypyridin-2-yl)isophthalic acid, known for its use in various organic synthesis reactions.
Uniqueness
5-(4-Carboxypyridin-2-yl)isophthalic acid is unique due to its ability to form highly stable and water-resistant metal-organic frameworks. These frameworks exhibit selective gas adsorption properties, particularly for CO2, and possess magnetic characteristics that are not commonly found in similar compounds .
特性
IUPAC Name |
5-(4-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)7-1-2-15-11(6-7)8-3-9(13(18)19)5-10(4-8)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPMYJBBSQGHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688279 |
Source


|
| Record name | 5-(4-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-80-7 |
Source


|
| Record name | 5-(4-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

